molecular formula C18H19FN2O2 B268833 N-butyl-3-[(4-fluorobenzoyl)amino]benzamide

N-butyl-3-[(4-fluorobenzoyl)amino]benzamide

Cat. No. B268833
M. Wt: 314.4 g/mol
InChI Key: ABAILENERJYMMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-3-[(4-fluorobenzoyl)amino]benzamide, also known as BFA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of N-butyl-3-[(4-fluorobenzoyl)amino]benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. N-butyl-3-[(4-fluorobenzoyl)amino]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-butyl-3-[(4-fluorobenzoyl)amino]benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase I and II, which are involved in DNA replication and repair. N-butyl-3-[(4-fluorobenzoyl)amino]benzamide has also been shown to inhibit the activity of histone deacetylases, which are involved in gene expression.

Advantages and Limitations for Lab Experiments

N-butyl-3-[(4-fluorobenzoyl)amino]benzamide has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been shown to have low toxicity in animal studies. However, one limitation of N-butyl-3-[(4-fluorobenzoyl)amino]benzamide is that it is not very soluble in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-butyl-3-[(4-fluorobenzoyl)amino]benzamide. One area of interest is the development of new N-butyl-3-[(4-fluorobenzoyl)amino]benzamide analogs with improved solubility and potency. Another area of research is the investigation of N-butyl-3-[(4-fluorobenzoyl)amino]benzamide's potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, more research is needed to fully understand the mechanism of action of N-butyl-3-[(4-fluorobenzoyl)amino]benzamide and its potential therapeutic applications in other diseases, such as Alzheimer's disease.

Synthesis Methods

The synthesis of N-butyl-3-[(4-fluorobenzoyl)amino]benzamide is a complex process that involves several steps. The initial step involves the reaction of 4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-butyl-3-aminobenzamide in the presence of a base to obtain the desired product, N-butyl-3-[(4-fluorobenzoyl)amino]benzamide.

Scientific Research Applications

N-butyl-3-[(4-fluorobenzoyl)amino]benzamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-cancer properties and has been tested against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. N-butyl-3-[(4-fluorobenzoyl)amino]benzamide has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta plaques in the brain.

properties

Product Name

N-butyl-3-[(4-fluorobenzoyl)amino]benzamide

Molecular Formula

C18H19FN2O2

Molecular Weight

314.4 g/mol

IUPAC Name

N-butyl-3-[(4-fluorobenzoyl)amino]benzamide

InChI

InChI=1S/C18H19FN2O2/c1-2-3-11-20-17(22)14-5-4-6-16(12-14)21-18(23)13-7-9-15(19)10-8-13/h4-10,12H,2-3,11H2,1H3,(H,20,22)(H,21,23)

InChI Key

ABAILENERJYMMA-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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